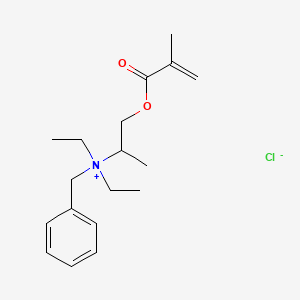

Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

CAS No.: 93842-83-2

Cat. No.: VC17021995

Molecular Formula: C18H28ClNO2

Molecular Weight: 325.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93842-83-2 |

|---|---|

| Molecular Formula | C18H28ClNO2 |

| Molecular Weight | 325.9 g/mol |

| IUPAC Name | benzyl-diethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |

| Standard InChI | InChI=1S/C18H28NO2.ClH/c1-6-19(7-2,13-17-11-9-8-10-12-17)16(5)14-21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1 |

| Standard InChI Key | KGERKPITQIXMGT-UHFFFAOYSA-M |

| Canonical SMILES | CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C(=C)C.[Cl-] |

Introduction

Key Findings

Benzyldiethyl(1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 93842-83-2) is a quaternary ammonium compound characterized by its complex molecular architecture and multifunctional reactivity. With a molecular formula of and a molar mass of 325.87 g/mol, this compound exhibits structural features that suggest potential applications in polymer chemistry, antimicrobial formulations, and catalytic systems. Despite its limited commercial availability, its unique alkyl and ester substituents position it as a subject of interest in specialized chemical research .

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a quaternary ammonium core modified with ethoxy and methacryloyloxy groups. The IUPAC name reflects its substitution pattern:

-

Benzyldiethyl: A benzyl group () bound to a diethylamine moiety.

-

1-methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl: A methacryloyloxy () group attached to an ethyl chain with a methyl branch.

-

Ammonium chloride: The positively charged nitrogen center balanced by a chloride counterion .

This configuration enhances solubility in polar solvents while retaining hydrophobic interactions due to the benzyl group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ChemBK | |

| Molar Mass | 325.87 g/mol | ChemBK |

| CAS Number | 93842-83-2 | ChemBK |

| Hazard Classification | Xi (Irritant) | ChemBK |

| Storage Conditions | 2–8°C | ChemBK |

Synthesis and Manufacturing

Challenges in Production

-

Steric Hindrance: The bulky methacryloyloxy group complicates nucleophilic substitution reactions.

-

Purification: Separation from byproducts (e.g., unreacted amines) requires chromatographic techniques or recrystallization .

Physicochemical and Functional Properties

Solubility and Stability

-

Solubility: High solubility in water and polar aprotic solvents (e.g., dimethylformamide) due to ionic character. Limited solubility in nonpolar solvents.

-

Thermal Stability: Decomposes above 200°C, with the methacryloyloxy group prone to polymerization under heat .

Reactivity Profile

-

Polymerization: The methacryloyloxy moiety enables radical-initiated polymerization, forming cross-linked networks.

-

Antimicrobial Activity: Quaternary ammonium groups disrupt microbial membranes via electrostatic interactions with phospholipids .

Applications in Research and Industry

Polymer Chemistry

The compound serves as a functional monomer in:

-

Ion-Exchange Resins: Its quaternary ammonium group facilitates anion exchange capacity.

-

Antistatic Coatings: Incorporated into polymers to dissipate static charge in electronic materials .

Biomedical Applications

-

Antimicrobial Coatings: Immobilized on medical devices to prevent biofilm formation.

-

Drug Delivery Systems: Functionalized nanoparticles leverage its solubility for targeted therapeutic release .

Catalysis

-

Phase-Transfer Catalysis: Enhances reaction rates in biphasic systems by shuttling reactants between phases.

-

Enzyme Mimetics: Mimics hydrolytic enzymes in organic synthesis due to its nucleophilic chloride ion .

Future Research Directions

-

Structure-Activity Relationships: Systematic studies to correlate substituent effects with antimicrobial efficacy.

-

Green Synthesis: Developing solvent-free or catalytic routes to improve sustainability.

-

Hybrid Materials: Integrating the compound into metal-organic frameworks for advanced catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume